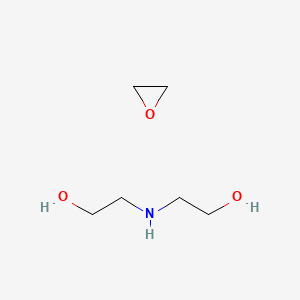
2-(2-Hydroxyethylamino)ethanol;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethylamino)ethanol;oxirane is a compound that combines the properties of both an amino alcohol and an epoxide. The compound is characterized by the presence of a hydroxyethylamino group and an oxirane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol;oxirane typically involves the reaction of ethylene oxide with ethanolamine. Ethylene oxide, a highly reactive epoxide, reacts with ethanolamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves the catalytic oxidation of ethylene to produce ethylene oxide, which is then reacted with ethanolamine. The process is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the oxirane ring.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(2-Hydroxyethylamino)ethanol;oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;oxirane involves the reactivity of the oxirane ring and the hydroxyethylamino group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, which are often catalyzed by acids or bases. The hydroxyethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler epoxide with similar reactivity.
Ethanolamine: A simpler amino alcohol without the oxirane ring.
Propylene oxide: Another epoxide with a similar structure but different reactivity.
Uniqueness
2-(2-Hydroxyethylamino)ethanol;oxirane is unique due to the combination of an oxirane ring and a hydroxyethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Properties
CAS No. |
62476-52-2 |
|---|---|
Molecular Formula |
C6H15NO3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;oxirane |
InChI |
InChI=1S/C4H11NO2.C2H4O/c6-3-1-5-2-4-7;1-2-3-1/h5-7H,1-4H2;1-2H2 |
InChI Key |
DOEKWTKLDFCTNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CO1.C(CO)NCCO |
Related CAS |
62476-52-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















